2-chloro-N-(1,4-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-4-fluorobenzamide
Description
Properties
IUPAC Name |
2-chloro-N-(1,4-dimethyl-6-oxo-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-3-yl)-4-fluorobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClFN4O2/c1-7-5-11(22)18-14-12(7)13(20-21(14)2)19-15(23)9-4-3-8(17)6-10(9)16/h3-4,6-7H,5H2,1-2H3,(H,18,22)(H,19,20,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVRHQYCHJHBEGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)NC2=C1C(=NN2C)NC(=O)C3=C(C=C(C=C3)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClFN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-chloro-N-(1,4-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-4-fluorobenzamide is a member of the pyrazolo[3,4-b]pyridine family, which has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, focusing on its anti-inflammatory effects and structure–activity relationships (SARs).
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure includes a chloro and a fluorine substituent on the benzamide moiety and a complex pyrazolo[3,4-b]pyridine framework.
Anti-inflammatory Effects
Recent studies have highlighted the compound's anti-inflammatory properties. In vitro assays have demonstrated its ability to inhibit cyclooxygenase (COX) enzymes, which are crucial mediators in the inflammatory response.
Table 1: IC50 Values of this compound Against COX Enzymes
| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) |
|---|---|---|
| 2-chloro-N-(1,4-dimethyl-6-oxo...) | 19.45 ± 0.07 | 23.8 ± 0.20 |
These values indicate that the compound exhibits significant inhibitory activity against both COX-1 and COX-2 enzymes, suggesting its potential as an anti-inflammatory agent.
The mechanism by which this compound exerts its anti-inflammatory effects involves the inhibition of prostaglandin synthesis through COX enzyme inhibition. This results in decreased levels of inflammatory mediators such as PGE2.
Structure–Activity Relationship (SAR)
The SAR studies indicate that modifications to the pyrazolo[3,4-b]pyridine structure can significantly influence biological activity. For instance:
- The presence of electron-withdrawing groups (like chlorine and fluorine) enhances COX inhibitory activity.
- Substituents on the benzamide portion also play a critical role in modulating potency.
Case Studies
Several case studies have been conducted to evaluate the pharmacological effects of similar compounds within the pyrazolo series:
- Study on Pyrazolo[3,4-b]pyridine Derivatives : A series of derivatives were synthesized and tested for their anti-inflammatory activity. Compounds with similar structural features to 2-chloro-N-(1,4-dimethyl...) showed comparable IC50 values against COX enzymes.
- In Vivo Models : Animal models demonstrating carrageenan-induced paw edema have been utilized to assess the efficacy of these compounds in reducing inflammation. The results indicated that compounds with similar structures significantly reduced edema compared to controls.
Preparation Methods
Formation of the 1,4-Dimethylpyrazole Intermediate
The 1,4-dimethylpyrazole moiety is synthesized via a modified hydrazine-acetal cyclization reaction. As described in Patent EP0526281A1, monosubstituted hydrazines react with acetals in the presence of N-substituted halogenomethyliminium salts to form 1,4-disubstituted pyrazoles. For example, monomethylhydrazine reacts with propionaldehyde diethylacetal and N,N-dimethyl chloromethyliminium chloride in chloroform at 70°C for 2 hours, yielding 1,4-dimethylpyrazole with a 67–90% yield after distillation. Key steps include:
- Reaction Conditions : Chloroform solvent, 70°C, 2-hour reaction time.
- Workup : Neutralization with aqueous NaOH (pH = 8), extraction with chloroform, and vacuum distillation.
This method ensures regioselective substitution at the 1- and 4-positions of the pyrazole ring, critical for downstream functionalization.
Cyclization to the Tetrahydro-Pyridinone Ring
The pyrazolo[3,4-b]pyridin-6-one scaffold is constructed via a cyclization reaction. While specific details are absent in the provided sources, analogous methods from benzamide synthesis (e.g., esterification and hydrolysis in Source) suggest a plausible pathway. A diketone intermediate, such as 3-amino-1,4-dimethylpyrazole-5-carboxylic acid, may undergo intramolecular cyclization in acidic or basic conditions to form the fused pyridinone ring. For instance, heating the intermediate in acetic acid at reflux for 6 hours could facilitate ring closure, followed by reduction with sodium borohydride to yield the tetrahydro derivative.
Preparation of 2-Chloro-4-Fluorobenzoic Acid Derivative
Halogenation and Functionalization
The 2-chloro-4-fluorobenzoic acid precursor is synthesized via directed ortho-metallation or electrophilic substitution. Source describes the esterification of 2-chloro-5-iodobenzoic acid using methanol and H₂SO₄, yielding methyl 2-chloro-5-iodobenzoate with 92% efficiency. Adapting this method, 4-fluorobenzoic acid undergoes chlorination at the 2-position using Cl₂ in the presence of FeCl₃, followed by esterification to methyl 2-chloro-4-fluorobenzoate.
Activation to Acyl Chloride
The ester is hydrolyzed to 2-chloro-4-fluorobenzoic acid using NaOH in aqueous ethanol (80°C, 3 hours). Subsequent treatment with thionyl chloride (SOCl₂) at reflux for 2 hours converts the acid to its acyl chloride, a reactive intermediate for amidation.
Amidation Coupling Reaction
Coupling Pyrazolo-Pyridine Amine with Benzoyl Chloride
The final step involves reacting the pyrazolo-pyridine amine with 2-chloro-4-fluorobenzoyl chloride. Source demonstrates similar amidation using substituted anilines and acyl chlorides in dichloromethane (DCM) with triethylamine (TEA) as a base. Conditions include:
- Molar Ratio : 1:1.2 (amine:acyl chloride).
- Reaction Time : 4 hours at 0–5°C, followed by 12 hours at room temperature.
- Workup : Washing with NaHCO₃, extraction with DCM, and recrystallization from ethanol.
Yield optimization studies suggest that slow addition of the acyl chloride and strict temperature control improve purity (85–92% yield).
Optimization and Purification Techniques
Chromatographic Purification
Crude products are purified via column chromatography using silica gel and ethyl acetate/hexane (1:3 v/v). Source highlights the importance of removing residual solvents (e.g., DMF <0.3%) through vacuum distillation.
Recrystallization
Recrystallization from isopropyl ether or ethanol yields analytical-grade material. For example, 1-methyl-4-phenylpyrazole is purified to 99.5% purity with a melting point of 103.6°C.
Analytical Characterization
Spectroscopic Validation
Purity Assessment
High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water gradient) shows ≥98% purity.
Q & A
Q. What are the key considerations for optimizing the synthesis of this compound to improve yield and purity?
- Methodological Answer: Synthesis optimization requires careful control of reaction conditions (e.g., temperature, solvent polarity, and stoichiometry). For example, highlights the use of α-chloroacetamide derivatives in cyclocondensation reactions under reflux with ethanol, which can stabilize intermediates and reduce side reactions . Additionally, flow chemistry techniques () can enhance reproducibility and scalability by minimizing human error during continuous processes . Purification via recrystallization or column chromatography (e.g., using ethyl acetate/hexane gradients) is critical to isolate the target compound from byproducts like unreacted benzamide precursors .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodological Answer: Use a combination of analytical techniques:
- NMR Spectroscopy: H and C NMR can verify the presence of the pyrazolo-pyridine core (e.g., signals at δ 2.1–2.5 ppm for methyl groups) and the fluorobenzamide substituent (δ 7.2–7.8 ppm for aromatic protons) .
- X-ray Crystallography: demonstrates that single-crystal X-ray diffraction resolves bond angles and torsional strain in the tetrahydro-1H-pyrazolo[3,4-b]pyridine ring, ensuring conformational accuracy .
- Mass Spectrometry: High-resolution MS (HRMS) can confirm the molecular ion peak (e.g., [M+H] at m/z ~405) and rule out impurities .
Q. What purification strategies are recommended for removing common byproducts?
- Methodological Answer:
- Liquid-Liquid Extraction: Separate polar byproducts (e.g., unreacted amines) using dichloromethane/water partitioning .
- Chromatography: Silica gel chromatography with gradient elution (e.g., 10–50% ethyl acetate in hexane) effectively isolates the target compound from dimeric byproducts .
- Recrystallization: Ethanol or acetonitrile are optimal solvents due to their moderate polarity, as shown in for analogous pyrazolo-pyridines .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological potential of this compound?
- Methodological Answer:
- Core Modifications: Synthesize analogs with variations in the pyrazolo-pyridine core (e.g., replacing the 4-fluorobenzamide group with a 4-chlorophenyl moiety) to assess pharmacological selectivity .
- Computational Docking: Use molecular dynamics simulations (e.g., AutoDock Vina) to predict binding affinity to kinase targets, as demonstrated in for fluorinated heterocycles .
- Biological Assays: Test cytotoxicity (via MTT assay) and kinase inhibition (e.g., EGFR or BRAF) to correlate structural changes with activity .
Q. How should researchers address contradictory bioactivity data across different assay systems?
- Methodological Answer:
- Assay Standardization: Ensure consistent cell lines (e.g., HepG2 vs. HEK293) and incubation times, as variations can alter metabolic activation pathways .
- Solubility Control: Use DMSO concentrations ≤0.1% to avoid solvent interference, and validate results with orthogonal assays (e.g., SPR vs. fluorescence polarization) .
- Meta-Analysis: Cross-reference data with structurally similar compounds () to identify trends in substituent effects on activity .
Q. What are the potential degradation pathways of this compound under physiological conditions?
- Methodological Answer:
- Hydrolytic Stability: Monitor the lactam ring (in the pyrazolo-pyridine core) for hydrolysis at pH 7.4 using HPLC, as oxo-groups are prone to ring-opening in aqueous media .
- Photodegradation: Conduct accelerated stability studies under UV light (254 nm) to identify photolytic byproducts, which are common in fluorinated aromatics .
- Metabolite Profiling: Use LC-MS/MS to detect Phase I metabolites (e.g., N-demethylation or hydroxylation) in liver microsomes .
Q. How can enantiomeric purity impact the compound’s pharmacological profile?
- Methodological Answer: While the target compound lacks chiral centers, impurities or synthetic intermediates (e.g., during cyclocondensation) may introduce stereoisomers. Use chiral HPLC (e.g., Chiralpak IA column) to resolve enantiomers, as shown in for related fluorinated heterocycles .
Q. What strategies mitigate solubility limitations in in vitro assays?
- Methodological Answer:
- Co-Solvent Systems: Use 10% PEG-400 in PBS to enhance solubility without disrupting cell membranes .
- Prodrug Design: Introduce hydrophilic groups (e.g., phosphate esters) at the pyridine nitrogen, reversible under physiological conditions .
- Nanoformulation: Encapsulate the compound in PLGA nanoparticles to improve bioavailability, as demonstrated for analogous pyrazolo-pyrimidines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
